1-Hexadecanesulfonic acid

Übersicht

Beschreibung

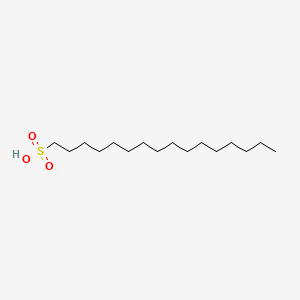

1-Hexadecanesulfonic acid is an organic compound belonging to the class of organosulfonic acids. It is characterized by a long aliphatic chain with a sulfonic acid group at one end. The chemical formula for this compound is C16H34O3S, and it is commonly used as an anionic surfactant due to its ability to lower the surface tension of water .

Vorbereitungsmethoden

1-Hexadecanesulfonic acid can be synthesized through various methods. One common synthetic route involves the sulfonation of hexadecane using sulfur trioxide or oleum. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group at the terminal carbon of the hexadecane chain .

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

1-Hexadecanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates, which are useful in various industrial applications.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group, altering the compound’s properties and reactivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1-Hexadecanesulfonic acid is primarily utilized in the following areas:

Emulsion Polymerization

- Role : Acts as an emulsifier in the reverse iodine transfer emulsion polymerization of styrene.

- Mechanism : It stabilizes the emulsion during polymerization, facilitating the formation of polystyrene with controlled molecular weight and properties.

- Case Study : Research indicates that using this compound enhances the efficiency of the emulsion process, leading to improved polymer characteristics such as increased stability and reduced particle size .

Analytical Chemistry

- Application : Utilized in spectrophotometric methods for determining ionic surfactants.

- Methodology : The compound forms ion associates with dyes (e.g., sulfonephthalein) that can be quantitatively analyzed through precipitation methods involving chitosan .

- Significance : This application is crucial for environmental monitoring and quality control in various industrial processes.

Material Science

- Functionality : Serves as a surfactant in various formulations, including cosmetics and pharmaceuticals.

- Properties : Its anionic nature allows it to modify surface tension and improve the stability of formulations.

- Research Insight : Studies have shown that this compound can influence the crystallization behavior of materials, enhancing their mechanical properties .

Case Study 1: Polymerization Process Optimization

In a study on the reverse iodine transfer polymerization of styrene, researchers found that incorporating this compound significantly improved the control over molecular weight distribution and particle size of the resulting polystyrene. This was achieved by optimizing the concentration of the emulsifier, leading to enhanced reaction kinetics and product quality .

Case Study 2: Environmental Monitoring

A method developed for analyzing surfactants in wastewater involved using this compound to form complexes with specific dyes. This spectrophotometric approach allowed for rapid detection of surfactant levels, demonstrating its utility in environmental science for assessing pollution levels .

Wirkmechanismus

The mechanism of action of 1-Hexadecanesulfonic acid primarily involves its surfactant properties. The long aliphatic chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with water molecules, reducing surface tension and promoting the formation of micelles. This property is crucial in applications such as emulsification and solubilization .

Vergleich Mit ähnlichen Verbindungen

1-Hexadecanesulfonic acid can be compared with other similar compounds, such as:

Sodium dodecyl sulfate (SDS): SDS has a shorter aliphatic chain and is widely used as a surfactant in laboratory and industrial applications.

Octadecyl sulfate sodium salt: This compound has a longer aliphatic chain compared to this compound, providing different surfactant properties and applications.

Heptane-1-sulfonic acid sodium salt: With a shorter chain length, this compound is used in different contexts where shorter chain surfactants are preferred.

The uniqueness of this compound lies in its balance between chain length and surfactant properties, making it suitable for a wide range of applications .

Biologische Aktivität

1-Hexadecanesulfonic acid, also known as sodium hexadecanesulfonate, is an anionic surfactant with a variety of biological activities and applications in research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various fields.

This compound has the molecular formula and a molecular weight of 306.52 g/mol. It is soluble in water and exhibits surfactant properties due to the presence of a long hydrophobic alkyl chain and a hydrophilic sulfonate group.

Mechanisms of Biological Activity

Surfactant Properties : As an anionic surfactant, this compound reduces surface tension, which can facilitate the interaction of biological molecules in aqueous environments. This property is crucial for applications in drug delivery systems and biochemical assays.

Cell Membrane Interaction : The compound interacts with cell membranes, influencing membrane fluidity and permeability. Studies have shown that it can alter the behavior of membrane proteins and lipids, affecting various cellular processes.

Case Studies and Research Findings

- Drug Delivery Systems : Research has demonstrated that this compound can enhance the release characteristics of drugs from delivery systems. For instance, a study investigated its role in optimizing drug delivery predictability from intravaginal rings, showing improved release profiles for progesterone when combined with this sulfonic acid .

- Impact on Platelet Function : A significant study explored the effects of various amphiphiles, including this compound, on platelet cytoskeletal assembly. The findings indicated that it could inhibit thrombin-induced platelet aggregation, suggesting potential therapeutic applications in managing clotting disorders .

- Crystallization Control : Another research focused on the role of this compound in controlling crystallization processes in materials science. The compound was found to affect the growth of calcite crystals, indicating its utility in modifying material properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₄O₃S |

| Molecular Weight | 306.52 g/mol |

| Solubility | Soluble in water |

| Biological Activity | Surfactant, membrane interaction |

| Application | Description |

|---|---|

| Drug Delivery | Enhances drug release |

| Platelet Function | Inhibits aggregation |

| Crystallization Control | Modifies crystal growth |

Eigenschaften

CAS-Nummer |

6140-88-1 |

|---|---|

Molekularformel |

C16H34O3S |

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

hexadecane-1-sulfonic acid |

InChI |

InChI=1S/C16H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H,17,18,19) |

InChI-Schlüssel |

SSILHZFTFWOUJR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)O |

Key on ui other cas no. |

15015-81-3 6140-88-1 |

Verwandte CAS-Nummern |

15015-81-3 (hydrochloride salt) |

Synonyme |

cetylsulfonic acid cetylsulfonic acid, sodium salt hexadecanesulfonate hexadecyl sulfonate sodium cetylsulfate sodium cetylsulphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.